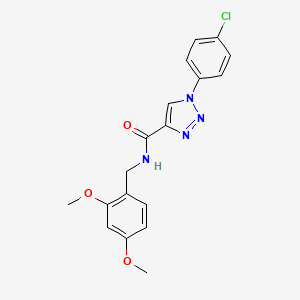

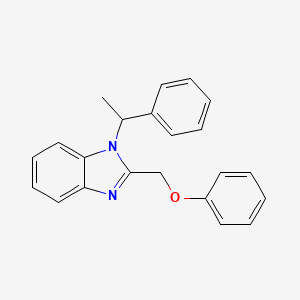

![molecular formula C13H14Cl2N2O4 B2453162 Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate CAS No. 477870-09-0](/img/structure/B2453162.png)

Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings. The presence of the 2,4-dichlorophenyl group suggests that this compound may have some biological activity, as dichlorophenyl groups are often found in pesticides and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2,4-dichlorophenyl compound with a 1,2,4-oxadiazole derivative. The exact conditions would depend on the specific reactants used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an ester functional group (from the ethyl acetate moiety), a 2,4-dichlorophenyl group, and a 1,2,4-oxadiazole ring. The dichlorophenyl group is a type of aromatic ring, which could contribute to the compound’s stability and possibly its biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make it somewhat polar, while the dichlorophenyl and 1,2,4-oxadiazole groups could contribute to its stability .Aplicaciones Científicas De Investigación

Synthesis Techniques

- Efficient Synthesis Under Ultrasound Irradiation : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, structurally related to Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate, were synthesized using ultrasound irradiation, which significantly reduced reaction times (Machado et al., 2011).

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activities : Various derivatives, including 1,3,4-oxadiazole compounds, have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria (Rasool et al., 2016); (Rehman et al., 2016).

Anti-inflammatory Potential : Some oxadiazole derivatives exhibit significant anti-inflammatory activity, as seen in carrageenan-induced rat paw edema tests (Husain et al., 2008).

Structural and Spectroscopic Studies

- Structural Characterization : X-ray diffraction techniques and NMR spectroscopy have been used to characterize structures closely related to Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate (Şahin et al., 2014).

Synthesis of Derivatives

- Derivative Synthesis for Biological Applications : Synthesis of 1,3,4-oxadiazole derivatives, similar to the chemical , has led to compounds with potential biological applications, such as anti-inflammatory and analgesic properties (Wagle et al., 2008); (Wagle et al., 2008).

Anticancer Evaluation

- Potential Anticancer Activity : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, structurally related to the compound of interest, have shown promising anticancer activities in several cancer cell lines (Ravinaik et al., 2021).

Lipase and α-Glucosidase Inhibition

- Inhibition of Enzymes : Compounds derived from 1,3,4-oxadiazoles have demonstrated inhibitory effects on lipase and α-glucosidase, suggesting potential applications in metabolic diseases (Bekircan et al., 2015).

Aldose Reductase Inhibition

- Aldose Reductase Inhibitors : Iminothiazolidin-4-one acetate derivatives, related in structure, have been studied for their inhibition of aldose reductase, an enzyme involved in diabetic complications (Ali et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O4/c1-3-20-12(18)7-11-17(13(19)16(2)21-11)10-5-4-8(14)6-9(10)15/h4-6,11H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYAIQIMLKCQCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1N(C(=O)N(O1)C)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

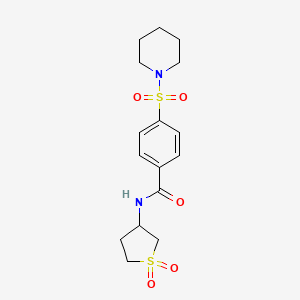

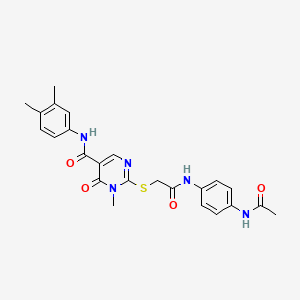

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)

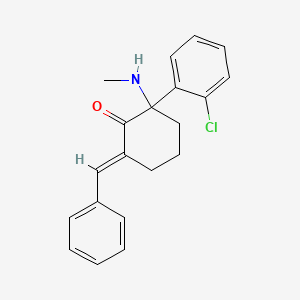

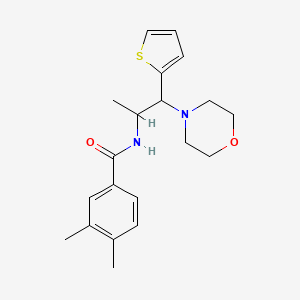

![2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2453084.png)

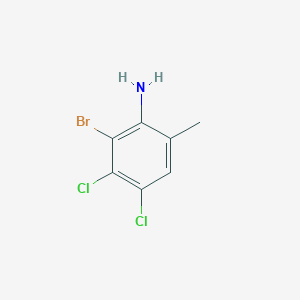

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453088.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2453091.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2453092.png)

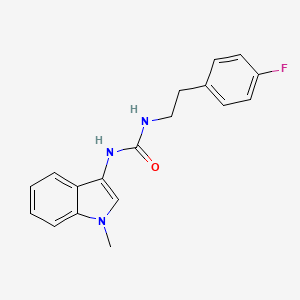

![1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2453096.png)